molecular formula C22H17N3O5S B5057332 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide

Cat. No. B5057332
M. Wt: 435.5 g/mol
InChI Key: MJJWKGORECTUFL-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide, also known as BAY 36-7620, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide involves the inhibition of the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide has been found to exhibit anti-cancer and neuroprotective effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide in lab experiments is its specificity towards COX-2. This allows researchers to study the effects of COX-2 inhibition without affecting the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. However, one limitation of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases. Another direction is the development of more soluble analogs of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide for improved administration in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide involves the reaction of 2-amino-5-(2-methoxyphenyl)benzothiazole with 2-nitrophenol in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final compound.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-29-18-11-10-14(22-24-15-6-2-5-9-20(15)31-22)12-16(18)23-21(26)13-30-19-8-4-3-7-17(19)25(27)28/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJWKGORECTUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide

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